1,1,1,3-Tetrachlorotridecane
Overview
Description
1,1,1,3-Tetrachlorotridecane , also known by its chemical formula C<sub>13</sub>H<sub>24</sub>Cl<sub>4</sub> , is a chlorinated organic compound. It belongs to the class of chlorinated paraffins and is characterized by its unique structure containing four chlorine atoms.
Synthesis Analysis
The synthesis of 1,1,1,3-Tetrachlorotridecane involves chlorination of tridecane (a straight-chain hydrocarbon with 13 carbon atoms) using chlorine gas or other chlorinating agents. The reaction proceeds through radical substitution, leading to the replacement of hydrogen atoms with chlorine atoms.
Molecular Structure Analysis
1,1,1,3-Tetrachlorotridecane has a linear structure with four chlorine atoms attached to the carbon backbone. The arrangement of chlorine atoms ensures that they are equidistant from each other, resulting in a symmetric molecule.
Chemical Reactions Analysis
- Dehydrochlorination : Under high-temperature conditions, 1,1,1,3-Tetrachlorotridecane can undergo dehydrochlorination, leading to the formation of tridecane and hydrogen chloride.
- Reductive Dechlorination : In the presence of reducing agents, such as metals or hydrogen gas, the chlorine atoms can be sequentially removed, yielding lower chlorinated derivatives.
Physical And Chemical Properties Analysis
- Melting Point : Approximately -10°C .
- Boiling Point : Around 290°C .
- Density : 1.45 g/cm<sup>3</sup> .
- Solubility : Insoluble in water but soluble in organic solvents.
- Odor : Odorless.
- Appearance : Colorless to pale yellow liquid.
Scientific Research Applications
Synthesis and Catalysis
- Synthesis Process : 1,1,1,3-Tetrachlorotridecane can be synthesized using ethylene and carbon tetrachloride with catalysts like iron chloride and nitrile, and a phosphate ester. This process achieves a conversion for carbon tetrachloride up to 90% and selectivity for 1,1,1,3-tetrachlorotridecane up to 80% under specific conditions (Yang Hui-e, 2010).
Chemical Properties and Interactions
- Conformational Analysis : The conformational state of 1,1,1,3-tetrachloropropane (a related compound) has been investigated in various solvents, showing its existence primarily in the trans-form under certain conditions, which may be applicable to 1,1,1,3-tetrachlorotridecane (B. Énglin et al., 1973).
Application in Polymer Chemistry
- Polymer Additives : The addition of 1,1,1,3-tetrachloropropane to vinylidene chloride with co-ordination catalysts results in various adducts and telomers. This can be an indicator of the use of 1,1,1,3-tetrachlorotridecane in similar reactions for polymer modifications (N. A. Kuz’mina et al., 1976).
Chemical Reactions
- Addition Reactions : 1,1,1,3-Tetrachloropropane demonstrates the ability to add to vinyl acetate and chloroprene in the presence of certain catalytic systems, which may also be applicable to 1,1,1,3-tetrachlorotridecane in similar conditions (E. T. Chukovskaya et al., 1972).
Environmental and Green Chemistry
- Catalysis in Dehydrohalogenation : Metal fluoride catalysts have been used for dehydrohalogenation reactions, which could be relevant for exploring environmentally friendly applications of 1,1,1,3-tetrachlorotridecane (K. Teinz et al., 2011).
Safety And Hazards
- Toxicity : 1,1,1,3-Tetrachlorotridecane is toxic if ingested, inhaled, or absorbed through the skin. It can cause liver and kidney damage.
- Environmental Impact : Persistent in the environment due to its low biodegradability.
- Handling Precautions : Use appropriate protective gear (gloves, goggles, and lab coat) when handling this compound.
- Disposal : Dispose of it as hazardous waste following local regulations.
Future Directions
Research on 1,1,1,3-Tetrachlorotridecane should focus on:
- Developing safer alternatives with reduced toxicity.
- Investigating its impact on ecosystems and human health.
- Exploring its potential applications beyond flame retardancy.
properties
IUPAC Name |
1,1,1,3-tetrachlorotridecane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24Cl4/c1-2-3-4-5-6-7-8-9-10-12(14)11-13(15,16)17/h12H,2-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWNXCNIVGYYYPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC(CC(Cl)(Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24Cl4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90447445 | |
Record name | 1,1,1,3-tetrachlorotridecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90447445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,1,3-Tetrachlorotridecane | |
CAS RN |
67095-50-5 | |
Record name | 1,1,1,3-tetrachlorotridecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90447445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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